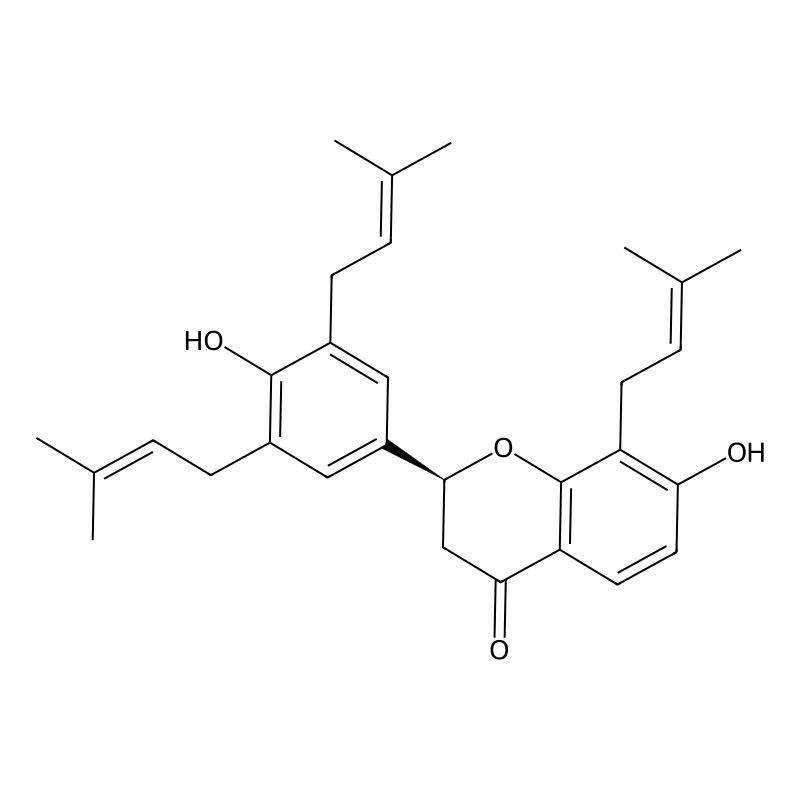

Sophoranone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Sophoranone is a prenylated flavanone, a class of natural products recognized for significant biological activities, including anti-inflammatory and anti-cancer effects.[1][2] Unlike its non-prenylated core structure, naringenin, Sophoranone's appended prenyl group critically enhances its lipophilicity and ability to interact with biological membranes and protein targets. This structural feature is a key determinant of its potency and mechanism of action, making it a subject of investigation for therapeutic development where improved cellular uptake and target engagement are required.[1]

Research Fit

Substituting Sophoranone with its non-prenylated analog, naringenin, or other common flavonoids like quercetin and genistein, is often unviable for research and development workflows. The isoprenoid side chain is not a trivial modification; it fundamentally alters the molecule's physicochemical properties. This modification significantly increases lipophilicity, which can enhance cell membrane permeability and interaction with intracellular targets compared to more hydrophilic flavonoids.[3] Consequently, Sophoranone exhibits distinct and often more potent biological effects, such as stronger induction of apoptosis in cancer cells, which are not replicated by its less lipophilic counterparts.[1] This makes it non-interchangeable for studies targeting specific intracellular pathways or requiring high cellular potency.

Substitution Risk

References

- [1] Kajimoto, S., Takanashi, N., Kajimoto, T., Xu, M., Cao, J., Masuda, Y., Aiuchi, T., Nakajo, S., Ida, Y., & Nakaya, K. (2002). Sophoranone, extracted from a traditional Chinese medicine Shan Dou Gen, induces apoptosis in human leukemia U937 cells via formation of reactive oxygen species and opening of mitochondrial permeability transition pores. International Journal of Cancer, 99(6), 879–890.

- [26] Jeziorek, M., et al. (2025). Insights on the Mechanisms of the Protective Action of Naringenin, Naringin and Naringin Dihydrochalcone on Blood Cells in Terms of Their Potential Anti-Atherosclerotic Activity. Molecules, 30(3), 698.

Potent Apoptosis Induction in Leukemia Cells

In a direct comparison using human leukemia U937 cells, the apoptosis-inducing activity of Sophoranone was found to be 'very much stronger' than that of other widely used flavonoids, including genistein and quercetin.[1] While specific IC50 values for this direct comparison were not provided in the text, the qualitative difference was emphasized as a primary finding, distinguishing Sophoranone's potent mitochondrial-targeting mechanism.[1]

| Evidence Dimension | Apoptosis-inducing activity |

| Target Compound Data | Very much stronger than comparators |

| Comparator Or Baseline | Genistein, Quercetin, Daidzein |

| Quantified Difference | Not quantified, but described as a significant qualitative superiority. |

| Conditions | Human leukemia U937 cells |

For researchers screening for potent apoptosis inducers, Sophoranone offers a significantly higher activity level than more common, commercially available flavonoids, potentially requiring lower concentrations and yielding more robust results.

Anti-Proliferative Activity in Solid Tumors

Sophoranone demonstrates potent growth-inhibitory effects in solid tumor cell lines, with a reported IC50 value of 1.2 ± 0.3 µM against human stomach cancer MKN7 cells.[1] This level of potency is notable when compared to the often higher IC50 values reported for the common isoflavone genistein in various cancer cell lines (e.g., IC50 of 10.0 ± 1.5 µM in HeLa cells).[4] The sub-2 µM activity of Sophoranone highlights its efficacy as an anti-proliferative agent.

| Evidence Dimension | Anti-proliferative activity (IC50) |

| Target Compound Data | 1.2 ± 0.3 µM |

| Comparator Or Baseline | Genistein: 10.0 ± 1.5 µM (in HeLa cells) |

| Quantified Difference | Approximately 8-fold more potent than Genistein in the compared cell line. |

| Conditions | Sophoranone in human stomach cancer MKN7 cells; Genistein in human cervical cancer HeLa cells. |

This evidence provides a quantitative basis for selecting Sophoranone in oncology screening programs, as its low-micromolar potency suggests it is a more efficient inhibitor of cancer cell growth than some widely studied flavonoids.

Prenylation-Enhanced Cellular Uptake

The key structural differentiator of Sophoranone is its prenyl group, which increases lipophilicity relative to its parent compound, naringenin. While direct comparative LogP values are not available in the cited literature, it is a well-established principle that adding a hydrocarbon chain (like a prenyl group) increases lipophilicity. Naringenin itself has low aqueous solubility and its oral bioavailability is limited to around 15%.[5] The enhanced lipophilicity of Sophoranone is expected to facilitate passive diffusion across cell membranes, a critical factor for activity against intracellular targets.[6][7] This contrasts with more hydrophilic flavonoids or glycosides, whose cellular access is more restricted.

| Evidence Dimension | Inferred Cell Permeability (based on Lipophilicity) |

| Target Compound Data | Higher (inferred from prenyl group addition) |

| Comparator Or Baseline | Naringenin (parent compound with ~15% oral bioavailability and low solubility) |

| Quantified Difference | Not quantified, but based on established structure-property relationships. |

| Conditions | General physicochemical properties relevant to cell-based assays. |

For researchers working with cell-based models, Sophoranone's structure suggests better passive membrane transport than its non-prenylated precursor, potentially leading to higher intracellular concentrations and more pronounced biological effects without requiring formulation aids.

Apoptosis Pathway Screening in Hematological Malignancies

Given its demonstrably stronger apoptosis-inducing activity compared to common flavonoids like genistein and quercetin, Sophoranone is a preferred choice for cell-based screens aimed at identifying potent modulators of apoptosis in leukemia and lymphoma cell lines.[1] Its efficacy at low concentrations makes it a cost-effective and robust tool for this purpose.

Lead Compound for Anti-Proliferative Studies in Solid Tumors

With a confirmed low-micromolar IC50 value against solid tumor cell lines such as stomach cancer, Sophoranone serves as a valuable positive control or lead compound for research programs targeting cancer cell proliferation.[1] Its potency surpasses that of many widely studied flavonoids, justifying its selection for more advanced preclinical investigations.

Flavonoid Analog Development for Enhanced Bioavailability

Sophoranone's prenylated structure serves as a key example of how lipophilicity can be modified to potentially enhance cellular uptake.[5][7] It is an ideal starting point or benchmark compound for medicinal chemistry projects focused on synthesizing flavonoid derivatives with improved membrane permeability and superior performance in cell-based assays.

Application Fit Matrix

References

- [1] Kajimoto, S., Takanashi, N., Kajimoto, T., Xu, M., Cao, J., Masuda, Y., Aiuchi, T., Nakajo, S., Ida, Y., & Nakaya, K. (2002). Sophoranone, extracted from a traditional Chinese medicine Shan Dou Gen, induces apoptosis in human leukemia U937 cells via formation of reactive oxygen species and opening of mitochondrial permeability transition pores. International Journal of Cancer, 99(6), 879–890.

- [25] Testai, L., et al. (2023). Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities. Molecules, 28(14), 5474.

- [32] Romero, M., Macià, A., Motilva, M. J., & Rubió, L. (2015). High gastrointestinal permeability and local metabolism of naringenin: influence of antibiotic treatment on absorption and metabolism. British journal of nutrition, 114(2), 223–233.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Use Classification

Explore Compound Types